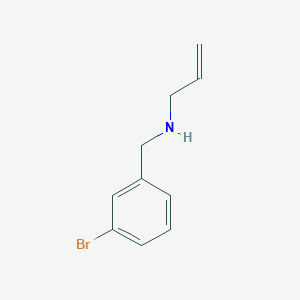![molecular formula C18H21N5O2 B494822 N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B494822.png)
N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The final coupling of the tetrazole ring with the methoxy-substituted phenyl groups can be carried out using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of novel polymers or as a building block for advanced materials with unique properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE depends on its specific application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The presence of the tetrazole ring and methoxy groups can influence its reactivity, making it a versatile intermediate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-({3-METHOXY-4-[(2-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
- Structural Features : The combination of the tetrazole ring with methoxy-substituted phenyl groups makes it unique in terms of its chemical reactivity and potential applications.
- Versatility : Its ability to undergo various chemical reactions and its potential use in multiple fields highlight its versatility compared to similar compounds.
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4g/mol |
IUPAC Name |
N-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C18H21N5O2/c1-13-6-4-5-7-15(13)12-25-16-9-8-14(10-17(16)24-3)11-19-18-20-21-22-23(18)2/h4-10H,11-12H2,1-3H3,(H,19,20,22) |
InChI Key |
FVDRSVSSOINWDI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3=NN=NN3C)OC |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)CNC3=NN=NN3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{3-[(2-fluorobenzyl)oxy]benzyl}prop-2-en-1-amine](/img/structure/B494742.png)
![4-amino-N-(2-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494744.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]prop-2-en-1-amine](/img/structure/B494745.png)
![4-amino-N-[2-({3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494746.png)
![({3-CHLORO-4-[(2-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B494747.png)
![4-amino-N-[2-[[5-bromo-2-[(2-fluorophenyl)methoxy]phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494748.png)
![4-amino-N-[2-({3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B494750.png)
![4-[2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)ethyl]benzenesulfonamide](/img/structure/B494753.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494754.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B494755.png)
![1-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B494759.png)
![2-[2-Methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B494760.png)
![1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B494761.png)
